2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid
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Overview
Description
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid is a complex organic compound with a unique structure that includes a benzodioxine ring, a sulfonylamino group, and a phenyl-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions to form the benzodioxine ring.
Introduction of the Sulfonylamino Group: The benzodioxine intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonylamino group.
Attachment of the Phenyl-Propionic Acid Moiety: The final step involves the coupling of the sulfonylamino-benzodioxine intermediate with a phenyl-propionic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfinyl, thiol derivatives
Substitution: Amino, thiol-substituted derivatives
Scientific Research Applications
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The benzodioxine ring and phenyl-propionic acid moiety can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid
- 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid
Uniqueness
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the benzodioxine ring and sulfonylamino group provides a unique scaffold for interactions with biological targets, while the phenyl-propionic acid moiety enhances its potential therapeutic applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c19-17(20)14(10-12-4-2-1-3-5-12)18-25(21,22)13-6-7-15-16(11-13)24-9-8-23-15/h1-7,11,14,18H,8-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXXQYXYLRHJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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